molecular formula C16H16ClNO2S B2829428 7-(2-chlorophenyl)-4-(furan-2-carbonyl)-1,4-thiazepane CAS No. 1797562-58-3

7-(2-chlorophenyl)-4-(furan-2-carbonyl)-1,4-thiazepane

Cat. No.: B2829428
CAS No.: 1797562-58-3
M. Wt: 321.82
InChI Key: YEFWRYPMNNOUCP-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-4-(furan-2-carbonyl)-1,4-thiazepane is a complex organic compound that features a thiazepane ring, a chlorophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-4-(furan-2-carbonyl)-1,4-thiazepane typically involves multi-step organic reactions. One common method involves the formation of the thiazepane ring through a cyclization reaction, followed by the introduction of the chlorophenyl and furan groups via substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorophenyl)-4-(furan-2-carbonyl)-1,4-thiazepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-chlorophenyl)-4-(furan-2-carbonyl)-1,4-thiazepane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its potential bioactivity. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with desirable characteristics.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-4-(furan-2-carbonyl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (7-(2-Bromophenyl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone
  • (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone
  • (7-(2-Methylphenyl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone

Uniqueness

Compared to similar compounds, 7-(2-chlorophenyl)-4-(furan-2-carbonyl)-1,4-thiazepane is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions. This makes it particularly interesting for applications where specific chemical properties are desired.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c17-13-5-2-1-4-12(13)15-7-8-18(9-11-21-15)16(19)14-6-3-10-20-14/h1-6,10,15H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFWRYPMNNOUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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